molecular formula C17H16N2O3S B2976739 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 953139-94-1

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2976739
CAS No.: 953139-94-1
M. Wt: 328.39
InChI Key: ISCVZFDFWHWKNF-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic small molecule featuring an isoxazole core, a structure of significant interest in medicinal chemistry . Isoxazole derivatives are recognized for their broad and potent biological activities and are frequently investigated as scaffolds in drug discovery . These compounds are explored for various pharmacological applications, with research indicating potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents . The mechanism of action for isoxazole-based compounds can vary significantly with structural changes, but they are known to act through diverse pathways such as protein kinase inhibition, tubulin inhibition, and induction of apoptosis . This particular derivative incorporates both 4-methoxyphenyl and thiophen-2-ylmethyl groups, which may influence its electronic properties, binding affinity, and overall bioactivity. Researchers value this compound for developing novel therapeutic agents and studying signal transduction pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)16-9-13(19-22-16)10-17(20)18-11-15-3-2-8-23-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCVZFDFWHWKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel isoxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 323.352 g/mol. The structure consists of an isoxazole ring substituted with a methoxyphenyl group and a thiophenylmethyl moiety, suggesting potential interactions with biological targets relevant to various diseases.

PropertyValue
Molecular FormulaC18H17N3O3S
Molecular Weight323.352 g/mol
PurityTypically ~95%

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in signaling pathways associated with cancer and other diseases. Isoxazole derivatives are often investigated for their roles as inhibitors of various enzymes and receptors.

  • Enzyme Inhibition : Isoxazole derivatives have shown promise as inhibitors for several enzymes, including xanthine oxidase and urease, which are implicated in various pathological conditions .
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve membrane permeability and target interaction.

Key Findings from SAR Studies

  • Substitution Effects : Variations in substituents on the isoxazole ring significantly affect biological activity. For instance, electron-withdrawing groups at specific positions enhance potency against certain targets .
  • Functional Group Importance : The thiophenylmethyl moiety appears to play a critical role in enhancing binding affinity to target proteins, potentially increasing the compound's efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

  • Antimalarial Activity : A series of thiazole analogs demonstrated significant antimalarial activity, suggesting that similar structural motifs might confer similar effects to the target compound .
  • Cytotoxicity Assessments : In vitro studies have shown that derivatives with similar structures exhibit low cytotoxicity in HepG2 cell lines, indicating a favorable therapeutic index .
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target enzymes involved in disease pathways, supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Isoxazole vs. Oxadiazole Cores : Isoxazole derivatives (e.g., target compound, HJC0726) often exhibit better metabolic stability than oxadiazoles due to reduced ring strain .
  • Aryl Substituents : Halogenated or methoxy-substituted aryl groups enhance cytotoxicity and target binding via hydrophobic/π interactions .
  • Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole may reduce off-target effects but also lower kinase affinity .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :
  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER) to better model flexible binding pockets .
  • Solvent effects : Repeat assays under varied conditions (e.g., serum-containing vs. serum-free media) to account for protein binding .
  • Multi-omics integration : Combine transcriptomic and proteomic data to identify off-target effects .

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